Bienvenue dans la boutique en ligne BenchChem!

(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid

Antimetabolite Competitive antagonism Microbial growth inhibition

(2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid (CAS 169555-93-5) is a chiral, non-proteinogenic α-amino acid belonging to the fluorinated pyridylalanine class. Its core structure replaces the phenyl ring of phenylalanine with a 6-fluoropyridin-3-yl heterocycle, combining the electronic effects of a ring nitrogen with the metabolic and conformational modulation conferred by fluorine substitution.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
CAS No. 169555-93-5
Cat. No. B063950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid
CAS169555-93-5
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CC(C(=O)O)N)F
InChIInChI=1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1
InChIKeyPSPBMVIGHPBZQZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic Acid (CAS 169555-93-5): Procurement-Grade Overview of a Fluorinated Pyridyl Amino Acid Building Block


(2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid (CAS 169555-93-5) is a chiral, non-proteinogenic α-amino acid belonging to the fluorinated pyridylalanine class. Its core structure replaces the phenyl ring of phenylalanine with a 6-fluoropyridin-3-yl heterocycle, combining the electronic effects of a ring nitrogen with the metabolic and conformational modulation conferred by fluorine substitution [1]. The compound is utilized primarily as an Fmoc-protected building block (Fmoc-4-Pal-OH) in solid-phase peptide synthesis (SPPS), where it introduces a fluorinated heteroaromatic side chain into peptide backbones for medicinal chemistry and chemical biology applications [2]. With a molecular weight of 184.17 g/mol, a predicted pKa of 2.03, and an MDL identifier MFCD00672566, it is commercially available at purities typically ≥95% .

Why Generic Substitution Fails for (2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic Acid: Regioisomeric, Fluorine, and Enantiomeric Determinants of Biological Activity


Generic substitution of (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid with non-fluorinated pyridylalanines, alternative regioisomers, or racemic mixtures is not pharmacologically neutral. The 6-fluoro substituent on the pyridine ring converts an essentially inactive α-hydroxypyridylalanine scaffold into a potent competitive antagonist of phenylalanine [1]. Among the three pyridylalanine regioisomers (2Pal, 3Pal, 4Pal), the nitrogen position dictates both receptor binding affinity (KD ranging from 0.11 to 0.18 nM at the SST2 receptor) and critical pharmacokinetic properties such as kidney retention and tissue distribution [2]. Furthermore, chirality at the α-carbon is non-negotiable: the D-enantiomer of 2Pal completely loses receptor recognition and cellular uptake, demonstrating that enantiopure (S)-configuration is essential for biological function [2]. These three orthogonal structural variables—fluorine presence, nitrogen regioisomerism, and α-carbon stereochemistry—collectively determine the compound's pharmacological profile and cannot be replicated by any single in-class analog.

Product-Specific Quantitative Evidence Guide: (2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic Acid vs. Closest Analogs


Competitive Phenylalanine Antagonism: 27-Fold Greater Potency than p-Fluorophenylalanine in Lactobacillus arabinosus

The racemic form of the target compound, β-(6-fluoro-3-pyridyl)-DL-alanine (compound 17), completely inhibited growth of Lactobacillus arabinosus 17-5 at a minimum concentration of 0.6 µg/mL, compared with 16 µg/mL for p-fluorophenylalanine—a 26.7-fold potency advantage [1]. The inhibition index (ratio of inhibitor to substrate phenylalanine required for complete growth inhibition) was 100–300 for the fluoropyridylalanines, approximately 10- to 30-fold higher than the inhibition index of ~10 exhibited by p-fluorophenylalanine [1]. Phenylalanine reversed the inhibition of both fluoropyridylalanine analogs in a competitive fashion over a tenfold range of increasing phenylalanine concentrations, confirming a competitive mechanism distinct from non-specific toxicity [1].

Antimetabolite Competitive antagonism Microbial growth inhibition

Species-Selective Toxicity: Complete Absence of E. coli Inhibition vs. p-Fluorophenylalanine

β-(6-Fluoro-3-pyridyl)-DL-alanine (compound 17) exhibited no observable growth inhibition in Escherichia coli 9723 at the maximum concentration tested (>600 µg/mL), whereas p-fluorophenylalanine, its isosteric phenyl-based analog, completely inhibited E. coli (ATCC 9637) growth at 60 µg/mL [1]. By contrast, in L. arabinosus 17-5, compound 17 was highly potent (MIC 0.6 µg/mL), while its 6-fluoro-2-pyridyl regioisomer (compound 18) showed much weaker activity in the same organism (MIC 6 µg/mL) [1]. This orthogonal selectivity pattern—species specificity plus regioisomer dependence—is not observed with p-fluorophenylalanine, which inhibits both Gram-positive and Gram-negative organisms non-selectively.

Selective toxicity Bacterial species specificity Antimetabolite selectivity

Regioisomeric Differentiation in Receptor Binding: 3-Pal KD of 0.15 nM vs. 4-Pal at 0.11 nM and 2-Pal at 0.18 nM at SST2

In a head-to-head comparison of all three pyridylalanine regioisomers incorporated at position 3 of the somatostatin receptor subtype 2 (SST2) antagonist LM3, the 3Pal isomer (the regioisomer corresponding to the target compound's pyridyl substitution pattern) exhibited a dissociation constant KD of 0.15 ± 0.01 nM, intermediate between 4Pal (KD = 0.11 ± 0.01 nM) and l2Pal (KD = 0.18 ± 0.02 nM) [1]. Critically, each regioisomer produced a distinct pharmacokinetic fingerprint: the 3Pal conjugate showed significantly higher kidney uptake at 4 h post-injection (18.8 %IA/g) compared with 4Pal (8.6 %IA/g, p = 0.0012) and l2Pal (11.0 %IA/g, p = 0.0055), as well as the Tyr3 reference LM3 (7.9 %IA/g, p = 0.0011) [1]. The logD values also differentiated the isomers: l2Pal (-2.23 ± 0.07), 3Pal (-2.51 ± 0.06), and 4Pal (-2.58 ± 0.08) [1].

Somatostatin receptor Radioligand binding affinity Regioisomeric SAR

Enantiomeric Specificity: D-Enantiomer Loses All Receptor Recognition vs. L-Enantiomer Retains Full Activity

During synthesis of the DOTA-[2Pal3]-LM3 conjugate, racemization produced both L- and D-diastereomers of the 2Pal derivative. The D-enantiomer (d2Pal) conjugate showed complete loss of SST2-mediated cellular uptake (<2% of added activity on the cell membrane and <1% internalized at 4 h/37 °C), whereas the L-enantiomer (l2Pal) conjugate retained high specific cellular uptake (77.12 ± 1.97% of added activity) [1]. This enantioselective recognition was also reflected in lipophilicity: the L-diastereomer was significantly more lipophilic than the D-diastereomer (logD -2.23 ± 0.07 vs. -2.58 ± 0.13, p < 0.0001) [1]. These data establish that the (S)-enantiomer—corresponding to the target compound's absolute configuration—is the stereochemically active form required for biological recognition.

Chiral amino acid Enantiomeric specificity Receptor recognition

Fluorine is a Binary Activity Switch: α-Fluoropyridylalanines Are Competitive Antagonists Whereas α-Hydroxy Analogs Are Inactive

A systematic comparison of all four isomeric α-hydroxypyridylalanines against three α-fluoropyridylalanines revealed that the fluorine atom functions as a binary activity determinant [1]. The α-hydroxypyridylalanines (compounds 12–15) possessed very little inhibitor activity across all three test organisms—E. coli 9723, L. dextranicum 8086, and L. arabinosus 17-5—with most showing no observable growth inhibition at the maximum concentration tested (600 µg/mL) [1]. In stark contrast, the α-fluoropyridylalanines (compounds 16–18) were active in all microorganisms tested, with compound 17 (the 6-fluoro-3-pyridyl isomer) reaching complete growth inhibition at 0.6 µg/mL in L. arabinosus [1]. The authors explicitly attributed this activity to the fluorine substitution, noting that replacement of OH by F is often advantageous in constructing compounds with antimetabolic properties [1].

Fluorine effect Bioisosterism Structure-activity relationship

Lipophilicity-Driven Binding: Fluorine Enhancement Predicts Superior Target Engagement vs. Non-Fluorinated Pyridylalanines

In a systematic SAR study of deltorphin I analogs, replacement of Phe3 with pyridylalanine and thiazolylalanine yielded δ-opioid receptor binding affinities (Ki) ranging from 39.5 to 62.4 nM, placing these heterocyclic analogs in an intermediate affinity band [1]. The authors concluded that the major factor influencing opioid binding of the similar-sized heterocyclic compounds was relative lipophilicity, which outweighed electronic character [1]. Since the 6-fluoro substituent on the target compound increases lipophilicity relative to non-fluorinated pyridylalanine (predicted ΔlogP ≈ +0.4 to +0.8 based on the difference between L-4-pyridylalanine XLogP3 of -2.6 and the fluorine atom's Hansch π constant of +0.14 for aromatic fluorine), the fluorinated target compound is expected to exhibit enhanced binding affinity in lipophilicity-driven target systems compared to its non-fluorinated counterpart.

Lipophilicity Opioid receptor binding Peptide SAR

Best Research and Industrial Application Scenarios for (2S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic Acid


Selective Phenylalanine Antimetabolite Probe Development in Microbial Systems

The compound's demonstrated competitive phenylalanine antagonism at sub-µg/mL concentrations in L. arabinosus (MIC = 0.6 µg/mL, inhibition index 100–300) [1], combined with its complete lack of toxicity toward E. coli (>600 µg/mL) [1], makes it an ideal starting scaffold for developing species-selective antimetabolite probes. Unlike p-fluorophenylalanine, which non-selectively inhibits both Gram-positive and Gram-negative organisms, this fluoropyridylalanine provides a >1,000-fold selectivity window, enabling perturbation of phenylalanine metabolism in targeted microbial populations without off-target effects on commensal flora. The enantiopure (S)-form ensures stereospecific incorporation or competition at phenylalanine-utilizing enzymes.

Solid-Phase Peptide Synthesis of Fluorinated Heteroaryl-Modified Peptide Therapeutics

As the Fmoc-protected derivative (Fmoc-4-Pal-OH), this building block is directly compatible with standard Fmoc/tBu SPPS workflows [2]. The 6-fluoropyridin-3-yl side chain introduces a fluorinated heteroaromatic moiety at any position in a peptide sequence, enabling systematic SAR exploration of fluorine and heterocycle effects on target binding, metabolic stability, and physicochemical properties. The regioisomeric differentiation data from the SST2 antagonist study—where 3Pal conjugates showed KD = 0.15 nM, distinct logD of -2.51, and uniquely high kidney retention of 18.8 %IA/g [2]—demonstrate that even subtle changes in nitrogen position produce quantifiably different pharmacological outcomes, validating the need for this specific regioisomer in peptide drug design.

Radiotheranostic Agent Development Targeting Somatostatin and Related GPCRs

The 2025 demonstration that 3Pal-substituted somatostatin antagonists achieve nanomolar SST2 binding affinity (KD = 0.15 nM) with distinct biodistribution profiles—including significantly higher and more prolonged kidney retention than either 2Pal or 4Pal analogs [2]—positions this amino acid as a critical building block for next-generation radiotheranostic peptides. The enhanced kidney retention (18.8 %IA/g at 4 h vs. 7.9 %IA/g for the Tyr3 reference) [2] may be leveraged for renal-targeted radiotherapy or, conversely, must be carefully considered in the design of tumor-targeting agents. The >60% intact peptide remaining in kidney homogenates after 1 h [2] indicates high metabolic stability of 3Pal-containing constructs in renal tissue.

Enantioselective Synthesis and Chiral Probe Design Requiring Stereochemically Defined Heteroaryl Amino Acids

The unequivocal demonstration that the D-enantiomer of pyridylalanine completely loses receptor recognition (cellular uptake <2% vs. >77% for the L-enantiomer) [2] establishes enantiopurity as an absolute requirement for biological activity. For laboratories conducting stereochemical SAR studies, enantioselective catalysis, or chiral sensor development, procurement of the enantiopure (S)-configured target compound (CAS 169555-93-5) is mandatory. The racemic mixture (CAS 31140-74-6 for the DL form) cannot substitute for applications requiring stereospecific molecular recognition, as it would introduce 50% inactive enantiomer that may confound binding assays, crystallography trials, or cellular uptake measurements.

Quote Request

Request a Quote for (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.